molecular formula C14H16N2O3S B1517674 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide CAS No. 1040033-29-1

1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B1517674
CAS No.: 1040033-29-1
M. Wt: 292.36 g/mol
InChI Key: AVAADMXSZRMYBG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a methoxyphenyl group via a methanesulfonamide linkage.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminophenol and 4-methoxybenzenesulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Catalysts: A base such as triethylamine (TEA) may be used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch reactor where the reactants are mixed and heated under controlled conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

  • Oxidation: The amine group can be oxidized to form a nitro group, resulting in 1-(4-nitrophenyl)-N-(4-methoxyphenyl)methanesulfonamide.

  • Reduction: The nitro group can be reduced to an amine group, reverting it back to the original compound.

  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

  • Common Reagents: Reagents such as sodium nitrite (NaNO2) for oxidation and tin chloride (SnCl2) for reduction are commonly used.

  • Major Products: The major products include nitro derivatives and various substituted methanesulfonamides.

Scientific Research Applications

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a probe in biological studies to understand the interaction of sulfonamide groups with biological targets.

  • Industry: Use in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of biological processes.

Comparison with Similar Compounds

  • 4-Aminobiphenyl: Similar in structure but lacks the methoxy group and sulfonamide linkage.

  • 4-Aminophenol: Contains an amino group but lacks the methoxyphenyl and sulfonamide groups.

  • 4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound but lacks the amino group.

Properties

IUPAC Name

1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAADMXSZRMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
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1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
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1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
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1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide

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